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Application Notes and Protocols for Murrangatin Diacetate in In Vitro Angiogenesis Assays

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Compound of Interest		
Compound Name:	Murrangatin diacetate	
Cat. No.:	B14794816	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of this process.[1][3][4] **Murrangatin diacetate**, a natural product, has demonstrated anti-angiogenic properties by inhibiting key steps in the angiogenic cascade, including endothelial cell proliferation, migration, and tube formation.[5][6] Mechanistic studies have revealed that **Murrangatin diacetate** exerts its effects, at least in part, through the inhibition of the AKT signaling pathway.[5][6]

These application notes provide detailed protocols for utilizing **Murrangatin diacetate** in a panel of in vitro angiogenesis assays to assess its anti-angiogenic potential. The assays described are the endothelial cell tube formation assay, proliferation assay, and migration/invasion assay.

Data Presentation

The following table summarizes the reported effects of **Murrangatin diacetate** on various aspects of angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs) induced by tumor-conditioned medium.



Assay	Parameter Measured	Murrangatin Diacetate Concentration	Observed Effect	Reference
Cell Proliferation	Inhibition of HUVEC proliferation	10 μM, 50 μM, 100 μM	Concentration- dependent inhibition	[5]
Cell Invasion	Reduction in CM- induced HUVEC invasion	10 μM, 50 μM, 100 μM	8.9%, 19.6%, and 62.9% reduction, respectively	[5]
Cell Migration	Inhibition of HUVEC migration	Not specified in detail	Significant inhibition	[5]
Tube Formation	Inhibition of capillary-like structure formation	Not specified in detail	Significant inhibition	[5]
Signaling Pathway	Inhibition of AKT phosphorylation (Ser473)	Not specified in detail	Significant attenuation of CM-induced phosphorylation	[5]

Experimental Protocols Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane extract.[7][8][9]

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (ECGM)



- Basement Membrane Extract (BME), such as Matrigel®
- 96-well culture plates
- Murrangatin diacetate stock solution (in DMSO)
- Vehicle control (DMSO)
- Phosphate Buffered Saline (PBS)
- Calcein AM (for fluorescent visualization, optional)
- Inverted microscope with a digital camera

Protocol:

- Plate Preparation: Thaw the Basement Membrane Extract (BME) on ice. Pipette 50-80 μL of BME into each well of a pre-chilled 96-well plate, ensuring the entire surface is covered.
 Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[10]
- Cell Preparation: Culture HUVECs in ECGM until they reach 70-90% confluency. Harvest the
 cells using a gentle dissociation reagent (e.g., Accutase). Resuspend the cells in ECGM,
 with or without angiogenic stimuli, to a concentration of 1-2 x 10⁵ cells/mL.[11]
- Treatment: Prepare serial dilutions of Murrangatin diacetate in the cell suspension. A common concentration range to test is 10 μM, 50 μM, and 100 μM.[5] Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.[7]
- Seeding: Add 100-150 μL of the cell suspension containing the different treatments to each BME-coated well.[11]
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
 [11] Tube formation can begin within 2-4 hours and may peak between 3 and 12 hours.
 [12]
- Visualization and Quantification:



- Phase Contrast: Visualize the tube-like structures using an inverted microscope.[7]
 Capture images for analysis.
- Fluorescence (Optional): Prior to harvesting, incubate the cells with Calcein AM (2 μg/mL)
 for 30-45 minutes.[7] Wash with PBS and visualize using a fluorescence microscope.[7]
- Quantification: Analyze the captured images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of loops.

Endothelial Cell Proliferation Assay

This assay measures the effect of **Murrangatin diacetate** on the proliferation of endothelial cells.

Materials:

- HUVECs
- ECGM
- 96-well culture plates
- Murrangatin diacetate stock solution (in DMSO)
- Vehicle control (DMSO)
- Cell proliferation assay kit (e.g., MTS or EdU-based)
- Microplate reader

Protocol:

- Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2 x 10³ cells/well in 100 μL of ECGM.[13] Incubate at 37°C for 12-24 hours to allow for cell attachment.[13]
- Synchronization (Optional but Recommended): To synchronize the cell cycle, replace the medium with a low-serum medium (e.g., 2% FBS) and incubate for 24 hours.[13]



- Treatment: Replace the medium with fresh medium containing various concentrations of
 Murrangatin diacetate (e.g., 10, 50, 100 μM) or a vehicle control.[5]
- Incubation: Incubate the cells for 24, 48, or 72 hours.[13]
- Quantification:
 - MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions.[13] Incubate for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader.[13] The absorbance is proportional to the number of viable cells.
 - EdU Incorporation Assay: Alternatively, use an EdU-based assay to measure DNA synthesis. Follow the manufacturer's protocol for EdU labeling, fixation, permeabilization, and detection.[14]

Endothelial Cell Migration and Invasion Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, evaluates the effect of **Murrangatin diacetate** on the directional migration and invasion of endothelial cells.[15][16]

Materials:

- Transwell inserts (e.g., 8 μm pore size) for 24-well plates
- HUVECs
- Serum-free or low-serum endothelial basal medium
- ECGM or medium containing a chemoattractant (e.g., VEGF)
- Murrangatin diacetate stock solution (in DMSO)
- Vehicle control (DMSO)
- Basement Membrane Extract (BME) for invasion assay
- Cotton swabs



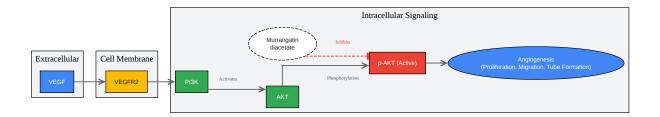
• Fixation and staining reagents (e.g., methanol, crystal violet)

Protocol:

- Insert Preparation (for Invasion Assay): For the invasion assay, coat the top of the transwell membrane with a thin layer of BME and allow it to solidify at 37°C.[15]
- Chemoattractant: Add 500-750 μ L of ECGM or medium containing a chemoattractant to the lower chamber of the 24-well plate.
- Cell Preparation: Harvest HUVECs and resuspend them in serum-free or low-serum medium at a density of approximately 1 x 10⁵ cells/mL.
- Treatment: Add various concentrations of Murrangatin diacetate or a vehicle control to the cell suspension.
- Seeding: Add 100-200 μL of the treated cell suspension to the upper chamber of the transwell inserts.
- Incubation: Incubate the plate at 37°C for 4-24 hours. The optimal time will depend on the cell type and chemoattractant used.
- Removal of Non-Migrated/Invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migratory cells from the upper surface of the membrane.
- Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol for 20 minutes. Stain the cells with a solution such as crystal violet.
- Quantification: After washing and drying, count the number of stained cells on the lower surface of the membrane in several random fields of view using a microscope.

Visualization of Pathways and Workflows Signaling Pathway of Angiogenesis Inhibition by Murrangatin Diacetate



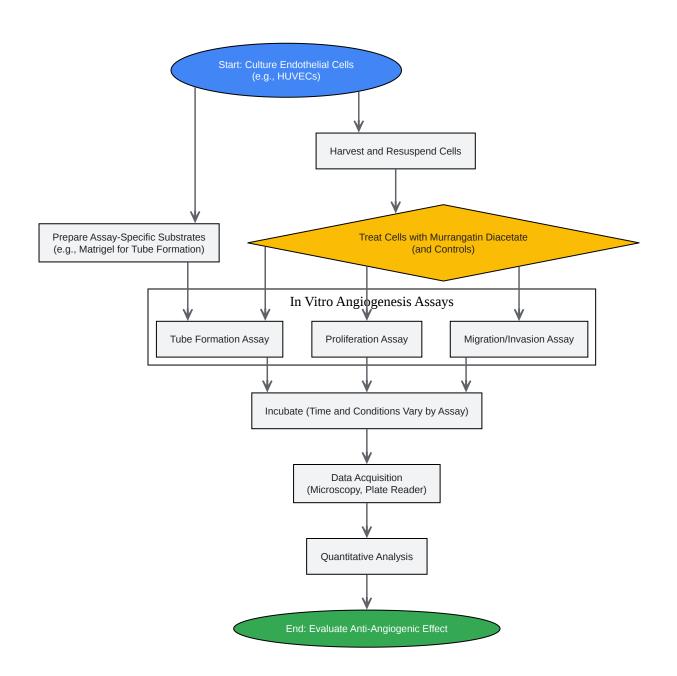


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Caption: **Murrangatin diacetate** inhibits angiogenesis by suppressing the phosphorylation of AKT.

Experimental Workflow for In Vitro Angiogenesis Assays





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